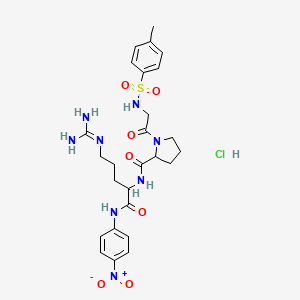

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Tos-Gly-DL-Pro-DL-Arg-pNA.HCl implica el ensamblaje paso a paso de la cadena peptídica utilizando técnicas estándar de síntesis de péptidos en fase sólida (SPPS). El proceso generalmente incluye:

Reacciones de Acoplamiento: Los aminoácidos se añaden secuencialmente a un soporte de resina sólida. Cada paso de acoplamiento implica la activación del grupo carboxilo del aminoácido entrante, a menudo utilizando reactivos como HBTU o DIC, y su posterior reacción con el grupo amino de la cadena peptídica en crecimiento.

Pasos de Desprotección: Después de cada acoplamiento, se eliminan los grupos protectores de los aminoácidos, generalmente con TFA (ácido trifluoroacético), para permitir la adición del siguiente aminoácido.

Escisión de la Resina: Una vez que la cadena peptídica está completamente ensamblada, se escinde del soporte de resina utilizando un cóctel de escisión, que normalmente contiene TFA, agua y captadores como TIS (triisopropilsilano).

Métodos de Producción Industrial

La producción industrial de this compound sigue principios similares pero a una escala mayor. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso, y se emplean métodos de purificación a gran escala, como la HPLC preparativa, para garantizar la pureza y el rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl principalmente sufre reacciones de escisión enzimática. El compuesto es un sustrato para las proteasas de serina, que escinden el enlace peptídico entre los grupos arginina y p-nitroanilina.

Reactivos y Condiciones Comunes

Enzimas: Proteasas de serina como trombina, tripsina y factor Xa.

Amortiguadores: Generalmente, las reacciones se llevan a cabo en soluciones tamponadas a pH fisiológico (alrededor de 7.4) para mantener la actividad enzimática.

Productos Principales

El principal producto de la escisión enzimática de this compound es la p-nitroanilina, que se libera tras la hidrólisis del enlace peptídico por la proteasa de serina .

Aplicaciones Científicas De Investigación

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl es ampliamente utilizado en la investigación científica para:

Cinética Enzimática: Estudiar la actividad y la cinética de las proteasas de serina.

Investigación de la Coagulación: Investigar el papel de las proteasas en la coagulación sanguínea y la fibrinólisis.

Desarrollo de Fármacos: Cribar potenciales inhibidores de proteasas de serina para aplicaciones terapéuticas, particularmente en el desarrollo de fármacos anticoagulantes y antitrombóticos

Mecanismo De Acción

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl actúa como un sustrato cromogénico para las proteasas de serina. La enzima se une al sustrato y escinde el enlace peptídico entre los grupos arginina y p-nitroanilina. Esta escisión libera p-nitroanilina, que absorbe luz a 405 nm, permitiendo la cuantificación de la actividad enzimática. Los objetivos moleculares son los sitios activos de las proteasas de serina, y la vía implica la hidrólisis del enlace peptídico .

Comparación Con Compuestos Similares

Compuestos Similares

N-p-Tosil-Gly-Pro-Arg-AMC: Un sustrato fluorogénico que libera 7-amino-4-metilcumarina tras la escisión.

Boc-Val-Pro-Arg-7-amido-4-metilcumarina clorhidrato: Otro sustrato fluorogénico utilizado para aplicaciones similares.

Nα-Benzoil-DL-arginina-4-nitroanilida clorhidrato: Un sustrato cromogénico para la tripsina y otras proteasas de serina

Singularidad

Tos-Gly-DL-Pro-DL-Arg-pNA.HCl es único en su diseño específico para la detección cromogénica, lo que lo hace muy adecuado para ensayos espectrofotométricos. Su capacidad para liberar p-nitroanilina tras la escisión proporciona un método sencillo y sensible para medir la actividad enzimática, lo que lo diferencia de los sustratos fluorogénicos que requieren equipos de detección de fluorescencia .

Propiedades

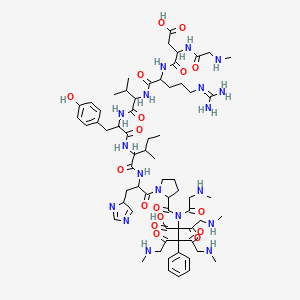

Fórmula molecular |

C26H35ClN8O7S |

|---|---|

Peso molecular |

639.1 g/mol |

Nombre IUPAC |

N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C26H34N8O7S.ClH/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39;/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29);1H |

Clave InChI |

VJZRBVVLWLEXBB-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione](/img/structure/B12297879.png)